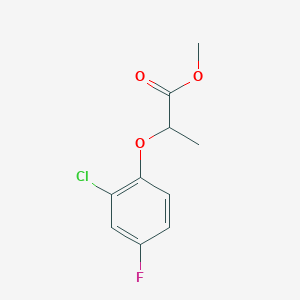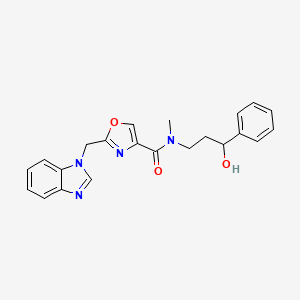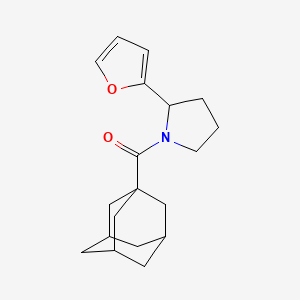
N,N'-(5-nitro-1,3-phenylene)bis(2,2,2-trifluoroacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(5-nitro-1,3-phenylene)bis(2,2,2-trifluoroacetamide), commonly known as NTPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NTPTA is a derivative of trifluoroacetic acid and has a nitro group attached to a phenylene ring.
作用机制
The mechanism of action of NTPTA is not fully understood, but it is believed to involve the formation of a complex with the target molecule, such as a metal ion or enzyme. This complex formation can lead to changes in the structure or function of the target molecule, resulting in the observed effects.
Biochemical and Physiological Effects:
NTPTA has been shown to have various biochemical and physiological effects, depending on the specific application. For example, as a fluorescent probe, it can bind to zinc ions and emit a fluorescent signal, allowing for their detection in biological systems. As a photosensitizer, it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. As an enzyme inhibitor, it can prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the body.
实验室实验的优点和局限性
One advantage of using NTPTA in lab experiments is its high selectivity for certain target molecules, such as zinc ions or specific enzymes. Additionally, it is relatively easy to synthesize and purify, making it accessible for use in various research applications. However, one limitation is its potential toxicity, which can limit its use in certain biological systems. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental conditions.
未来方向
There are several future directions for research involving NTPTA. One area of interest is its potential use as a photosensitizer in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to identify new target molecules for its use. Finally, the development of new synthesis methods or modifications to the existing method could lead to improved yields or new derivatives with different properties.
In conclusion, NTPTA is a chemical compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential and to identify new applications for this compound.
合成方法
The synthesis of NTPTA involves the reaction of 5-nitro-1,3-phenylenediamine with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques, such as NMR and IR.
科学研究应用
NTPTA has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, NTPTA has been investigated for its ability to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
2,2,2-trifluoro-N-[3-nitro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3O4/c11-9(12,13)7(20)17-4-1-5(3-6(2-4)19(22)23)18-8(21)10(14,15)16/h1-3H,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRUHYZAQUQQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(2-methylbenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6040228.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6040231.png)


![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
![2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)

![N-[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]acetamide](/img/structure/B6040296.png)
![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)
![1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)
![5-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B6040317.png)

![ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)